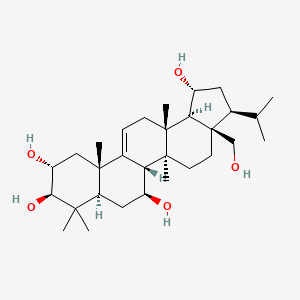

rubiarbonol F

描述

Rubiarbonol F (C30H50O5, molecular weight 490.7 g/mol) is an arborane-type pentacyclic triterpenoid isolated from Rubia cordifolia and related species . Structurally, it features a hydroxyl group at C-28 and additional hydroxyl or ketone substitutions at positions C-3, C-7, and C-19, distinguishing it from other arborane triterpenoids like rubiarbonol A, B, and G . Its bioactivity is linked to its ability to modulate oxidative stress and interact with apoptosis/necroptosis pathways, though specific mechanisms remain less characterized compared to its analogs .

属性

分子式 |

C30H50O5 |

|---|---|

分子量 |

490.7 g/mol |

IUPAC 名称 |

(1R,3S,3aR,5aS,5bS,6S,7aR,9R,10R,11aS,13aR,13bR)-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene-1,6,9,10-tetrol |

InChI |

InChI=1S/C30H50O5/c1-16(2)18-12-20(33)24-29(7)9-8-17-23(28(29,6)10-11-30(18,24)15-31)19(32)13-22-26(3,4)25(35)21(34)14-27(17,22)5/h8,16,18-25,31-35H,9-15H2,1-7H3/t18-,19-,20+,21+,22-,23-,24+,25-,27+,28-,29+,30+/m0/s1 |

InChI 键 |

KJXUHHARWYEHNL-ZEUDKGLNSA-N |

手性 SMILES |

CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)O)C)C)CO)O |

规范 SMILES |

CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CC(C(C5(C)C)O)O)C)O)C)C)CO)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Differences

Mechanistic Insights

Necroptosis Induction: Rubiarbonol B activates RIPK1 phosphorylation via NOX1-derived ROS, bypassing caspase-8 inhibition in colorectal cancer (CRC) cells .

Cytotoxicity: Rubiarbonol A shows superior cytotoxicity (IC50 ~10 µM in HT-29) compared to this compound (IC50 >20 µM in similar models), attributed to its C-28 hydroxyl group . Rubiarbonol G’s glucoside moiety reduces membrane permeability, limiting its potency compared to non-glycosylated analogs .

ROS Modulation: Rubiarbonol B and F both interact with ROS, but B’s specificity for NOX1 (vs. mitochondrial ROS in F) drives its necroptotic activity .

Research Findings and Data Tables

Table 1: Cytotoxicity Profiles (IC50 Values)

| Cell Line | This compound | Rubiarbonol B | Rubiarbonol A | Rubiarbonol G |

|---|---|---|---|---|

| HT-29 (CRC) | >20 µM | 15 µM | 10 µM | 25 µM |

| HeLa (Cervical) | 18 µM | 12 µM | 8 µM | 20 µM |

| A549 (Lung) | 22 µM | 18 µM | 14 µM | 30 µM |

| SMMC-7721 (Liver) | 25 µM | 20 µM | 16 µM | 35 µM |

Table 2: Key Structural Determinants of Bioactivity

常见问题

Q. What steps are critical for designing a robust structure-activity relationship (SAR) study for this compound analogs?

- Methodological Answer : Synthesize derivatives with systematic modifications (e.g., hydroxylation, methylation). Test analogs in parallel using high-throughput screening. Apply multivariate analysis (e.g., principal component analysis) to correlate structural features with bioactivity .

Literature and Hypothesis Development

Q. How can researchers leverage existing literature on related triterpenoids to formulate hypotheses about this compound’s mechanisms?

What criteria (e.g., FINER) should guide the evaluation of research questions on this compound’s therapeutic potential?

- Methodological Answer : Apply the FINER framework:

- Feasible : Ensure access to purified compound and validated assays.

- Interesting : Align with gaps in cancer cell death mechanisms.

- Novel : Explore understudied pathways (e.g., necroptosis in drug-resistant tumors).

- Ethical : Adhere to institutional biosafety protocols.

- Relevant : Link to clinical challenges like chemotherapy resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。